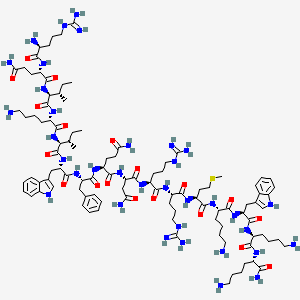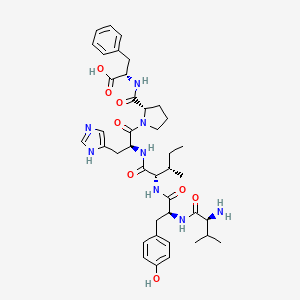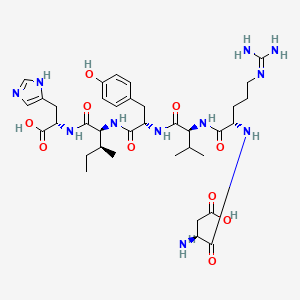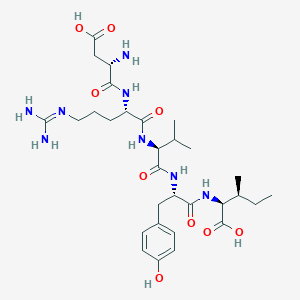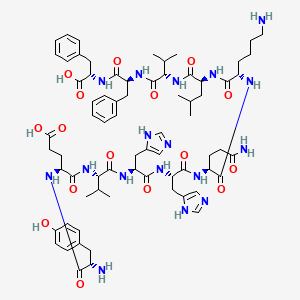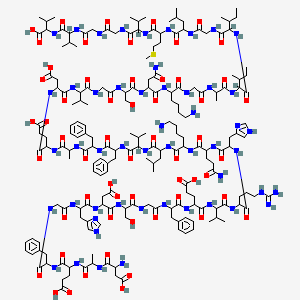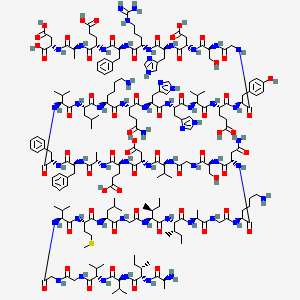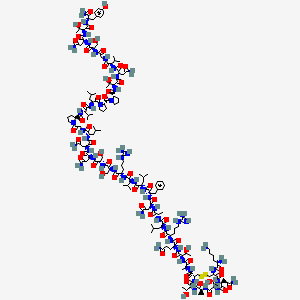
1678415-18-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 1678415-18-3 is known as Biotinyl-Amylin (human) . It is a biotinylated version of Amylin, amide, human .
Synthesis Analysis
The synthesis of Biotinyl-Amylin (human) involves the conjugation of biotin to Amylin, amide, human . The exact process of synthesis is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Biotinyl-Amylin (human) is C175H276N52O58S3 . The molecular weight is 4132.57 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
Biotinyl-Amylin (human) is a lyophilized powder . It should be stored at -20°C for up to 3 years or at 4°C for up to 2 years .properties
CAS RN |
1678415-18-3 |
|---|---|
Molecular Formula |
C₁₇₅H₂₇₅N₅₃O₅₇S₃ |
Molecular Weight |
4129.63 |
source |
Synthetic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



